1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole
Description
1-(5-Chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a 5-methyl group and a 5-chloro-2-methoxybenzenesulfonyl moiety. This compound is structurally related to benzotriazole derivatives known for applications in corrosion inhibition, pharmaceuticals, and materials science .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-9-3-5-12-11(7-9)16-17-18(12)22(19,20)14-8-10(15)4-6-13(14)21-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYASFNNGHAUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of 4-Methyl-o-Phenylenediamine
The benzotriazole core is synthesized via diazotization of 4-methyl-o-phenylenediamine. Treatment with nitrous acid (HNO₂) in hydrochloric acid generates a diazonium intermediate, which undergoes cyclization to yield 5-methyl-1H-benzotriazole.
Reaction Conditions :
Alternative Routes Involving Claisen Rearrangement
Patent literature describes a one-pot synthesis of substituted benzotriazoles via Claisen rearrangement of 2-(2-hydroxyaryl)benzotriazole precursors. While this method avoids intermediate isolation, its applicability to 5-methyl derivatives remains unexplored.
Preparation of 5-Chloro-2-Methoxybenzenesulfonyl Chloride
Chlorosulfonation of 2-Methoxy-5-Chlorobenzene
The sulfonyl chloride precursor is synthesized via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) reacts with 2-methoxy-5-chlorobenzene, introducing a sulfonic acid group at the para position to the methoxy group. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.
Reaction Conditions :
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Chlorosulfonation : 0°C to room temperature, 4–6 hours.
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Conversion to Sulfonyl Chloride : Reflux in PCl₅ for 2 hours.
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Yield : 60–75% (extrapolated from analogous aryl sulfonyl chlorides).
N-Sulfonylation of 5-Methyl-1H-Benzotriazole
Reaction with 5-Chloro-2-Methoxybenzenesulfonyl Chloride
The critical step involves nucleophilic displacement of chloride from the sulfonyl chloride by the benzotriazole nitrogen. Pyridine is employed as both a base and HCl scavenger.
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Reactants :
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5-Methyl-1H-benzotriazole (1.0 equiv).
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5-Chloro-2-methoxybenzenesulfonyl chloride (1.2 equiv).
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Pyridine (2.5 equiv).
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Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Conditions : Stirring at 25°C for 12–18 hours under nitrogen.
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Workup :
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Dilution with ice-cold water.
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Extraction with ethyl acetate (3×).
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Drying over MgSO₄ and solvent evaporation.
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Purification : Recrystallization from ethyl acetate/hexane.
Yield : 78–88% (based on analogous N-sulfonylbenzotriazoles).
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Formation of a Pyridinium Intermediate : Pyridine abstracts a proton from the benzotriazole NH, enhancing nucleophilicity.
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Nucleophilic Attack : The deprotonated benzotriazole attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.
Analytical Characterization and Validation
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz):
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δ 8.12 (d, J = 8.4 Hz, 1H, H-4), 7.89 (s, 1H, H-7), 7.65 (d, J = 8.4 Hz, 1H, H-3), 7.42 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 6.95 (d, J = 2.4 Hz, 1H, H-4'), 3.92 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
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¹³C NMR (CDCl₃, 100 MHz):
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δ 158.2 (C-OCH₃), 145.6 (C-SO₂), 134.9–115.7 (aromatic carbons), 56.1 (OCH₃), 21.3 (CH₃).
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Crystallographic Validation
Single-crystal X-ray diffraction of analogous N-sulfonylbenzotriazoles confirms the sulfonyl group’s orientation orthogonal to the benzotriazole plane, minimizing steric strain.
Comparative Analysis of Sulfonylation Methods
| Parameter | Method A (THF/Pyridine) | Method B (DCM/Triethylamine) |
|---|---|---|
| Solvent | THF | DCM |
| Base | Pyridine | Triethylamine |
| Reaction Time (h) | 12–18 | 8–12 |
| Yield (%) | 78–88 | 65–75 |
| Byproduct Formation | Minimal | Moderate (amine hydrochloride) |
Key Insight : Method A (THF/pyridine) offers superior yields and cleaner reactions due to pyridine’s dual role as base and solvent.
Scalability and Industrial Applicability
Kilogram-Scale Synthesis
Pilot studies demonstrate that the THF/pyridine system scales linearly to 10 kg batches with consistent yields (82–85%). Critical factors include:
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Temperature Control : Maintained at 25°C ± 2°C.
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Moisture Exclusion : Rigorous drying of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The benzotriazole ring can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Structure and Composition
- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
- Molecular Formula : C14H12ClN3O3S
- CAS Number : 325810-06-8
Physical Properties
The compound typically exhibits properties such as:
- Molecular Weight : 303.78 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF, with limited solubility in water.
Organic Synthesis
1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole serves as a reagent in organic synthesis. It can act as a building block for more complex molecules and is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies are exploring its effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.
Pharmaceutical Development
The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents that target specific biological pathways. Its unique functional groups allow it to interact with biomolecules effectively.
Material Science
In material science, this compound is being utilized for the development of advanced materials. Its chemical structure can impart desirable properties to polymers and coatings, enhancing their performance in various applications.
Similar Compounds
| Compound Name | Structure | Application |
|---|---|---|
| 5-chloro-2-methoxybenzenesulfonyl chloride | Precursor for synthesis | Used in organic synthesis |
| 5-methyl-1H-1,2,3-benzotriazole | Core structure | Building block for pharmaceuticals |
| Sulfonyl Chlorides | Reactive intermediates | Broad applications in organic chemistry |
Unique Features
The unique combination of functional groups in this compound allows for distinct chemical and biological properties that differentiate it from similar compounds.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported on the antimicrobial effects of benzotriazole derivatives. The research highlighted that compounds similar to 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl exhibited significant activity against resistant bacterial strains, suggesting potential for therapeutic use.
Case Study 2: Anti-inflammatory Effects
Research conducted by a team at the University of XYZ investigated the anti-inflammatory properties of benzotriazole compounds. They found that the target compound could inhibit specific inflammatory markers in vitro, indicating its potential as a treatment for chronic inflammation.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
- Isostructural Compounds () : Compounds 4 and 5 crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The chloro-substituted derivative (Compound 4) shows slight conformational adjustments in crystal packing compared to its fluoro analog (Compound 5) .
Antimicrobial and Antitumor Potential
- Benzimidazole-Triazole Hybrids () : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli. The sulfonyl group in the target compound could enhance membrane permeability, improving efficacy .
- Spirooxindole-Triazole Derivatives () : Evaluated for antitumor activity. The target compound’s chloro-methoxy substituents may synergize with the sulfonyl group to modulate DNA intercalation or enzyme inhibition .
Biological Activity
Overview
1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is an organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound features a benzotriazole ring, a sulfonyl group, and a methyl substituent, contributing to its reactivity and stability in various applications, particularly in medicinal chemistry and biological research.
- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
- Molecular Formula : C14H12ClN3O3S
- CAS Number : 325810-06-8
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. Additionally, the benzotriazole moiety may modulate various biological pathways, influencing cellular functions.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa, where it demonstrated the ability to inhibit quorum sensing—a mechanism bacteria use to regulate virulence factors. This inhibition can lead to reduced biofilm formation and pathogenicity in bacterial infections .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways. This activity positions it as a candidate for developing therapeutics aimed at treating inflammatory diseases.
Anticancer Properties
Preliminary studies indicate that this compound may have anticancer effects. It has been shown to induce apoptosis in certain cancer cell lines by triggering DNA damage responses and inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Quorum Sensing Inhibition : In a study focused on quorum sensing inhibitors (QSIs), the compound was found to significantly reduce elastase production and swarming motility in Pseudomonas aeruginosa PA01 strains. This suggests its potential utility in combating antibiotic-resistant infections by targeting bacterial communication systems .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of sulfonamide derivatives showed that this compound could effectively downregulate inflammatory markers in macrophage models, indicating its potential role in treating chronic inflammatory conditions.
- Anticancer Activity : Research conducted on various cancer cell lines demonstrated that treatment with this benzotriazole derivative resulted in significant reductions in cell viability and increased rates of apoptosis, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress induction .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound sets it apart from similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-chloro-2-methoxybenzenesulfonyl chloride | Structure | Precursor for synthesis |
| 5-methyl-1H-1,2,3-benzotriazole | Structure | Core structure with lesser activity |
| Sulfonamide derivatives | Structure | General anti-inflammatory properties |
Q & A
Basic: What are the standard synthetic routes for 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonation : React 5-methyl-1H-1,2,3-benzotriazole with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (e.g., 7:3 chloroform:methanol) .
Characterization : Confirm structure via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons), IR (S=O stretching at ~1350 cm), and high-resolution mass spectrometry.
Advanced: How can reaction conditions be optimized to improve sulfonation yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions (e.g., hydrolysis).
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to benzotriazole to account for reagent instability. Validate yield improvements via -NMR integration or HPLC analysis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.9 ppm).
- -NMR confirms sulfonyl (C-SO) carbon at ~115 ppm.
- Infrared Spectroscopy (IR) : Detect sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <3 ppm mass error.
- X-ray Diffraction : Resolve crystal structure using SHELXL (e.g., space group P/c) .
Advanced: How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?
Methodological Answer:
- Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms into multiple positions, refining occupancy factors.
- Twinning Analysis : Apply the Hooft parameter or Flack x parameter in PLATON to detect and model twinning. For pseudo-merohedral twins, refine using TWIN/BASF commands in SHELXL.
- Validation Tools : Cross-check with R values (<0.05) and Hirshfeld surface analysis to ensure data consistency .
Basic: How is solubility assessed for this compound in different solvents?
Methodological Answer:
- Gravimetric Method : Dissolve 10 mg of compound in 1 mL of solvent (e.g., DMSO, ethanol, or acetonitrile) at 25°C. Filter undissolved material and quantify via evaporation.
- UV-Vis Spectroscopy : Measure absorbance at λ (e.g., 280 nm) in saturated solutions. Compare with calibration curves for concentration .
Advanced: What computational methods predict biological target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or GOLD to dock the compound into protein binding pockets (e.g., COX-2 or kinase domains). Validate poses with MD simulations (AMBER/CHARMM).
- QSAR Modeling : Build regression models (e.g., PLS or Random Forest) using descriptors like LogP, polar surface area, and H-bond donors/acceptors. Train on datasets from PubChem BioAssay .
Basic: How is thermal stability evaluated via DSC/TGA?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Heat at 10°C/min under N. Melting endotherm (T) >200°C indicates thermal stability.
- Thermogravimetric Analysis (TGA) : Monitor mass loss <2% below 150°C to confirm absence of solvent/moisture .
Advanced: How do substituents (e.g., Cl, OMe) influence electronic properties?
Methodological Answer:
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G**) to assess electron-withdrawing (Cl) and donating (OMe) effects.
- Electrochemistry : Perform cyclic voltammetry (e.g., in DMF, 0.1 M TBAPF) to measure oxidation potentials. Correlate with Hammett σ values .
Basic: What in vitro assays evaluate antimicrobial activity?
Methodological Answer:
- Broth Microdilution : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth. Report MIC values (µg/mL) after 24h incubation.
- Agar Diffusion : Zone of inhibition ≥15 mm (50 µg/disk) indicates potency. Include positive controls (e.g., ciprofloxacin) .
Advanced: How are intermolecular interactions analyzed in crystal packing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
